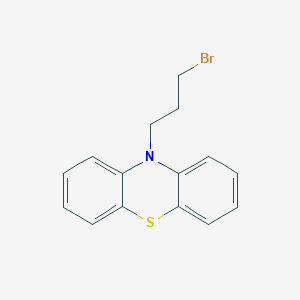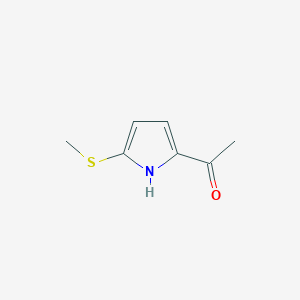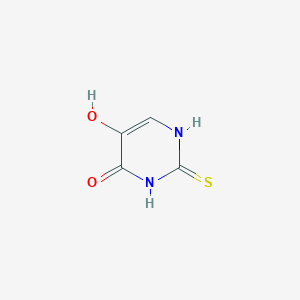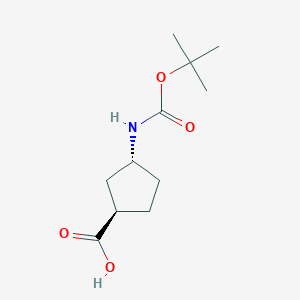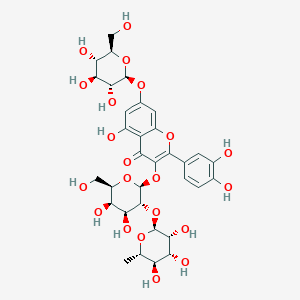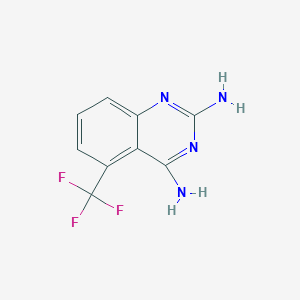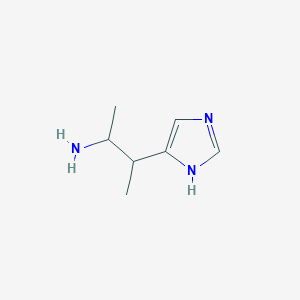
alpha,beta-Dimethylhistamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha, beta-dimethylhistamine is a chemical compound that belongs to the family of histamine derivatives. It is synthesized from histamine, which is an important neurotransmitter and mediator of inflammation. Alpha, beta-dimethylhistamine has been found to have various biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.
Applications De Recherche Scientifique
Alpha, beta-dimethylhistamine has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has analgesic effects by modulating the activity of nociceptive neurons. Additionally, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Mécanisme D'action
The mechanism of action of alpha, beta-dimethylhistamine is not fully understood. It is believed to act through the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the H3 receptor leads to the inhibition of neurotransmitter release, including histamine, dopamine, and acetylcholine. This results in the various biological effects of alpha, beta-dimethylhistamine.
Effets Biochimiques Et Physiologiques
Alpha, beta-dimethylhistamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has analgesic effects by modulating the activity of nociceptive neurons. Additionally, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha, beta-dimethylhistamine has several advantages for lab experiments. It is a selective H3 receptor agonist, which allows for the specific activation of this receptor. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, alpha, beta-dimethylhistamine has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of alpha, beta-dimethylhistamine. One area of research is the development of novel H3 receptor agonists with improved pharmacological properties. Another area of research is the investigation of the role of alpha, beta-dimethylhistamine in various disease states, such as inflammation and pain. Additionally, the potential use of alpha, beta-dimethylhistamine as a therapeutic agent for these diseases should be explored. Finally, the development of new synthetic methods for alpha, beta-dimethylhistamine may increase its availability and facilitate further research.
Méthodes De Synthèse
Alpha, beta-dimethylhistamine is synthesized from histamine through a series of chemical reactions. The first step involves the protection of the amino group of histamine with a protecting group such as benzyl or tert-butyloxycarbonyl. The protected histamine is then treated with formaldehyde and sodium cyanoborohydride to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to form alpha, beta-dimethylhistamine.
Propriétés
Numéro CAS |
127607-85-6 |
|---|---|
Nom du produit |
alpha,beta-Dimethylhistamine |
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.2 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10) |
Clé InChI |
QQTWSOMOTYJIQP-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CN1)C(C)N |
SMILES canonique |
CC(C1=CN=CN1)C(C)N |
Synonymes |
alpha,beta-dimethylhistamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



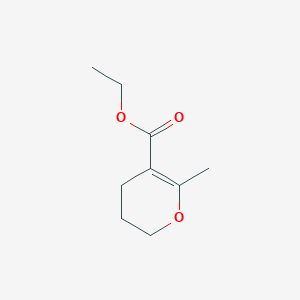
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
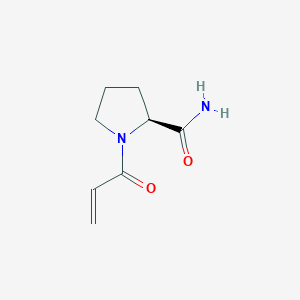
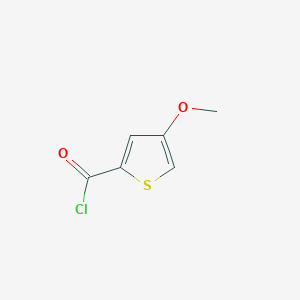
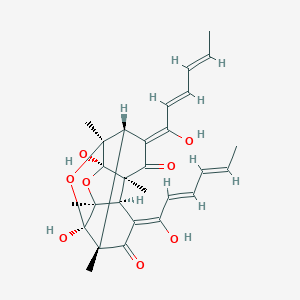


![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
